Product packaging for 6-Bromopyridine-3-carbothioamide(Cat. No.:)

6-Bromopyridine-3-carbothioamide

Cat. No.: B15309787
M. Wt: 217.09 g/mol
InChI Key: YMLWUAGCDULWQU-UHFFFAOYSA-N
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Description

6-Bromopyridine-3-carbothioamide is a versatile chemical scaffold that combines a brominated pyridine ring with a reactive carbothioamide group, making it a valuable intermediate for researchers in synthetic and medicinal chemistry. This compound is of significant interest for the synthesis of novel thiosemicarbazone derivatives, a class of molecules known for their diverse biological activities . These activities include potent inhibition of the urease enzyme, a key target in combating pathogenic bacteria like Helicobacter pylori which is associated with gastroduodenal ulcers and cancer . Furthermore, structurally similar thiosemicarbazones demonstrate promising antibacterial, antioxidant, and anticancer properties in research settings, suggesting potential pathways for therapeutic development . The bromine atom at the 6-position offers a strategic handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies . Researchers can leverage this compound to develop new candidates for pharmaceutical and agrochemical applications. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrN2S B15309787 6-Bromopyridine-3-carbothioamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromopyridine-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2S/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLWUAGCDULWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=S)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of 6 Bromopyridine 3 Carbothioamide

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 6-Bromopyridine-3-carbothioamide (I) reveals several logical pathways for its synthesis. The most direct disconnection involves the thionation of the corresponding amide, 6-bromopyridine-3-carboxamide (II). This amide can be traced back to the more stable and commercially available 6-bromopyridine-3-carboxylic acid (III) or its nitrile analogue, 6-bromopyridine-3-carbonitrile (IV).

Further disconnection of precursor (III) or (IV) involves breaking the C-Br bond or the C-C bond between the pyridine (B92270) ring and the functional group. However, a more practical approach involves starting with a pre-functionalized pyridine ring, as the regioselective introduction of a bromine atom at the 6-position of a 3-substituted pyridine can be challenging. Therefore, a common strategy begins with precursors already possessing the desired substitution pattern, such as 2-bromo-5-methylpyridine (B20793) or 2-chloropyridine (B119429) derivatives that can be converted to the target structure.

Precursor Chemistry and Starting Material Derivatization

The synthesis of this compound relies heavily on the availability and derivatization of key precursors. A common and accessible starting material is 6-Bromopyridine-3-carboxaldehyde.

From 6-Bromopyridine-3-carboxaldehyde:

This aldehyde serves as a crucial node for accessing other key intermediates. One patented method describes the preparation of 6-bromopyridine-3-carboxaldehyde from 2-chloro-5-chloromethylpyridine through a two-step process involving bromination and subsequent oxidation. google.com

Once obtained, 6-Bromopyridine-3-carboxaldehyde can be converted to other essential precursors:

Oxidation to Carboxylic Acid: The aldehyde can be oxidized to 6-bromopyridine-3-carboxylic acid (also known as 6-bromonicotinic acid) using standard oxidizing agents. This carboxylic acid is a stable, solid precursor suitable for amide formation. sigmaaldrich.com

Conversion to Nitrile: A two-step conversion to 6-bromopyridine-3-carbonitrile can be achieved by first forming the aldoxime with hydroxylamine, followed by dehydration using reagents like acetic anhydride (B1165640) or thionyl chloride.

These precursors, the carboxylic acid and the nitrile, are the most direct starting points for constructing the thioamide functionality.

Direct Thiocarboxylation Approaches and Reagent Development

Direct thiocarboxylation involves the simultaneous introduction of a thioformyl (B1219250) group or its equivalent onto a substrate. While methods for the direct carboxylation of aryl halides with carbon dioxide have been developed, direct thiocarboxylation is less common. bldpharm.com Research in this area has focused on visible-light-driven, iron-promoted thiocarboxylation of styrenes and acrylates with CO2 and a thiol source, proceeding through a radical pathway. chemrxiv.orgsigmaaldrich.com However, the application of such direct methods to electron-deficient heteroaromatics like bromopyridines to synthesize compounds like this compound has not been extensively reported and remains a challenging area for reagent development.

Halogenation Strategies and Regioselective Considerations

The synthesis of this compound typically starts with an appropriately halogenated precursor rather than by direct halogenation of a pyridine-3-carbothioamide scaffold. This is due to the inherent reactivity patterns of the pyridine ring. Pyridine is an electron-deficient heterocycle, making electrophilic aromatic substitution, such as bromination, difficult and often requiring harsh conditions. researchgate.net Furthermore, the directing effects of the thioamide group would complicate the regioselectivity, potentially leading to a mixture of products.

Strategies for preparing brominated pyridines often rely on:

De Novo Ring Synthesis: Building the substituted pyridine ring from acyclic precursors. chemrxiv.orgnih.govnih.gov

Functional Group Interconversion: Using a Sandmeyer-type reaction from a corresponding aminopyridine, such as 6-aminopyridin-3-amine.

Directed Metalation: Employing directing groups to achieve lithiation or metalation at a specific position, followed by quenching with a bromine source.

For this compound, utilizing a starting material like 6-bromopyridine-3-carbonitrile nih.gov or 6-bromopyridine-3-carboxylic acid sigmaaldrich.com circumvents the challenges of direct, regioselective bromination on the final scaffold.

Multi-Step Synthetic Sequences and Optimized Reaction Conditions

The most practical syntheses of this compound involve multi-step sequences starting from readily available brominated pyridine precursors. The key transformation is the introduction of the carbothioamide group.

Coupling Reactions for Pyridine Ring Functionalization

The bromine atom at the 6-position of the pyridine ring in the target molecule or its precursors is a versatile handle for C-C, C-N, and C-S bond formation via transition-metal-catalyzed cross-coupling reactions. While not a step in the synthesis of this compound, these potential subsequent reactions highlight its utility as a building block. For instance, the bromine atom could undergo:

Suzuki-Miyaura Coupling: Reaction with boronic acids to introduce aryl or alkyl substituents.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form aminopyridines.

These reactions would typically be performed on the more stable precursors, such as the nitrile or ester, before the final conversion to the potentially catalyst-poisoning thioamide.

Conversion of Carboxylic Acid/Ester to Carbothioamide

Two primary routes from common precursors lead to the final thioamide product.

Route A: From 6-Bromopyridine-3-carbonitrile

The direct conversion of a nitrile to a primary thioamide can be accomplished by treatment with a sulfur source. The most common reagent for this transformation is hydrogen sulfide (B99878) (H₂S) gas, often in the presence of a basic catalyst like pyridine or triethylamine.

Route B: From 6-Bromopyridine-3-carboxylic Acid via the Amide

This is often the most reliable and widely used laboratory method.

Amide Formation: The carboxylic acid (6-bromopyridine-3-carboxylic acid) is first converted to the corresponding primary amide (6-bromopyridine-3-carboxamide). This is typically achieved by activating the carboxylic acid with a coupling agent (e.g., HATU, HOBt) or by converting it to an acyl chloride (with thionyl chloride or oxalyl chloride) followed by reaction with ammonia (B1221849) or an ammonia source.

Thionation: The resulting amide is then subjected to thionation. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is the most common and effective reagent for this transformation. organic-chemistry.orgnih.gov The reaction involves heating the amide with Lawesson's reagent in an inert, anhydrous solvent.

The thionation of amides with Lawesson's reagent is a well-established and high-yielding procedure. chemspider.com The reaction proceeds via a thiaoxaphosphetane intermediate, with the formation of a stable P=O bond as the driving force. organic-chemistry.org While effective, a key challenge is the removal of phosphorus-containing byproducts, which often requires careful chromatography or specialized workup procedures. beilstein-journals.orgresearchgate.net

Table 1: Typical Reaction Conditions for Thionation of Amides

Reagent Solvent Temperature Typical Reaction Time Yield Range Reference
Lawesson's Reagent Toluene Reflux 1-4 h 80-95% beilstein-journals.org
Lawesson's Reagent Tetrahydrofuran (THF) Room Temperature 0.5-12 h 85-95% chemspider.com
Phosphorus Pentasulfide (P₄S₁₀) Pyridine or Dioxane Reflux 4-24 h Variable organic-chemistry.org

Catalytic Synthetic Transformations (e.g., Transition Metal Catalysis)

The bromine atom at the 6-position of the pyridine ring in this compound serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. These transformations are fundamental in constructing more complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as carbonylation reactions, are particularly prominent. uva.esmdpi.comnih.gov

The Suzuki-Miyaura coupling, for instance, facilitates the formation of a C-C bond by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.com This reaction is instrumental in synthesizing biaryl compounds. Similarly, the Heck reaction couples the aryl bromide with an alkene, and the Sonogashira reaction achieves coupling with a terminal alkyne, introducing unsaturated moieties to the pyridine core. uva.es

Palladium-catalyzed carbonylation is another significant transformation, allowing the introduction of a carbonyl group. nih.govnih.gov This reaction typically involves treating the aryl bromide with carbon monoxide and a nucleophile, such as an alcohol or an amine, in the presence of a palladium catalyst. nih.gov This method provides a direct route to esters, amides, and carboxylic acids from the corresponding aryl halide.

The thioamide group of this compound is also a reactive functional group. It can readily undergo cyclization reactions, such as the Hantzsch thiazole (B1198619) synthesis, by reacting with α-haloketones to form thiazole rings. researchgate.netnih.govresearchgate.net This reaction is crucial for the synthesis of various biologically active thiazole derivatives. mdpi.comscilit.com

Below is a table summarizing typical conditions for these catalytic transformations as applied to analogous aryl bromides.

Reaction Type Catalyst Reagents Solvent Temperature Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄, PdCl₂(dppf)Aryl/vinyl boronic acid, Base (e.g., K₂CO₃, KOH)Toluene, THF, Dioxane80-110 °C mdpi.com
Heck CouplingPd(OAc)₂, Pd₂(dba)₃Alkene, Base (e.g., Et₃N)DMF, Acetonitrile80-120 °C uva.es
Sonogashira CouplingPd(PPh₃)₄/CuITerminal alkyne, Base (e.g., Et₃N)THF, DMFRoom Temp. to 60 °C nih.gov
AminocarbonylationPd(OAc)₂/XantphosAmine, CO, Base (e.g., Na₂CO₃)Toluene60-100 °C nih.gov
Hantzsch Thiazole SynthesisN/A (Base or acid-catalyzed)α-HaloketoneEthanol, Acetic AcidReflux researchgate.net

Modern Synthetic Techniques for Enhanced Efficiency (e.g., Microwave-Assisted Synthesis, Flow Chemistry)

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.compsu.edunih.gov In the context of this compound and related structures, microwave-assisted synthesis can be effectively used for various transformations. For example, the synthesis of thiazole derivatives via the Hantzsch reaction can be significantly accelerated under microwave conditions. mdpi.com Similarly, palladium-catalyzed cross-coupling reactions, which can be sluggish under conventional heating, often benefit from the rapid and efficient heating provided by microwaves. mdpi.com

Reaction Conditions Reaction Time Yield Reference
Hantzsch Thiazole SynthesisMicrowave, 500W, 140 °C5 min90% mdpi.com
Palladium-catalyzed AminationMicrowave, 10 minGoodN/A psu.edu
Synthesis of Thieno[2,3-b]pyridinesMicrowave, Yb(OTf)₃, solvent-free5 minGood to Excellent nih.gov

Flow Chemistry

Flow chemistry, where reactions are carried out in a continuously flowing stream within a reactor, offers several advantages over traditional batch processing. polimi.it These include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling and automation. nih.govnih.gov For transformations involving this compound, flow chemistry can be particularly advantageous for reactions that are highly exothermic or require precise control over reaction parameters. For instance, lithiation of bromopyridines followed by reaction with an electrophile can be performed with high selectivity and yield in a flow reactor, minimizing side reactions that can occur in batch processes. rsc.org Palladium-catalyzed reactions, such as Suzuki-Miyaura couplings, have also been successfully adapted to flow systems, allowing for efficient catalyst use and simplified product purification. ucl.ac.uk

Reaction Type Flow System Setup Residence Time Yield Reference
Br/Li Exchange & Electrophilic QuenchT-shaped micromixer, microtube reactor< 1 minHigh rsc.org
Suzuki-Miyaura CouplingPacked-bed reactor with immobilized catalyst25 minUp to 35% (unoptimized) ucl.ac.uk
1,3-Dipolar CycloadditionTwo-step flow system16 min (step 1)65% (step 1) nih.gov

Exploration of Chemical Reactivity and Mechanistic Pathways of 6 Bromopyridine 3 Carbothioamide

Reactivity of the Thioamide Moiety

The thioamide group (-CSNH2) is a versatile functional group that partakes in a variety of chemical transformations. Its reactivity stems from the nucleophilicity of the sulfur and nitrogen atoms, as well as the electrophilicity of the thiocarbonyl carbon.

Nucleophilic Addition Reactions

The carbon atom of the thioamide group is electrophilic and susceptible to attack by nucleophiles. youtube.comyoutube.com This initiates a nucleophilic addition reaction, a fundamental process in organic chemistry. dalalinstitute.com The reaction typically proceeds through a tetrahedral intermediate, which can then undergo further transformations. nih.gov The nature of the nucleophile and the reaction conditions determine the final product. For instance, strong nucleophiles can attack the thiocarbonyl carbon directly, while weaker nucleophiles may require acid catalysis to enhance the electrophilicity of the carbon. youtube.com The presence of the electron-withdrawing pyridine (B92270) ring can further influence the reactivity of the thioamide group.

Cyclization Reactions to Form Fused Heterocycles

The thioamide functionality in 6-Bromopyridine-3-carbothioamide is a valuable precursor for the synthesis of fused heterocyclic systems. These reactions often involve the participation of both the sulfur and nitrogen atoms of the thioamide group, leading to the formation of new rings fused to the pyridine core. The specific type of heterocyclic system formed depends on the nature of the reacting partner and the reaction conditions employed. Such cyclization strategies are of significant interest in medicinal chemistry for the generation of novel molecular scaffolds.

Oxidation and Reduction Pathways

The thioamide group can undergo both oxidation and reduction. Oxidation can lead to the formation of various sulfur-containing functional groups, such as sulfines or sulfenes, depending on the oxidizing agent and reaction conditions. Conversely, reduction of the thioamide can yield the corresponding amine. The specific reagents and conditions used will dictate the outcome of these redox reactions. For example, certain reagents might selectively oxidize the sulfur atom, while others could lead to the reduction of the thiocarbonyl group.

Tautomerism and Isomerization Studies

Thioamides can exist in tautomeric forms, primarily the thione (C=S) and thiol (C-S-H) forms. For this compound, this equilibrium would involve the thioamide and the corresponding imidothiol tautomer. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the rest of the molecule. Spectroscopic techniques, such as NMR, are often employed to study these tautomeric and isomeric equilibria.

Reactivity of the Bromo Substituent

The bromine atom at the 6-position of the pyridine ring is a key handle for introducing molecular diversity through various cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

The bromo substituent on the pyridine ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org This method is widely used to introduce new aryl or heteroaryl substituents at the 6-position of the pyridine ring. rsc.orgbeilstein-journals.orgnih.gov The catalytic cycle generally involves oxidative addition of the bromopyridine to the palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne. organic-chemistry.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org This reaction is instrumental for the synthesis of arylalkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the bromopyridine with an amine. chemspider.com This is a crucial transformation for the synthesis of N-aryl and N-heteroaryl compounds. The reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand and a base.

The following table summarizes the key cross-coupling reactions involving the bromo substituent:

Reaction NameCoupling PartnerBond FormedTypical Catalysts & Reagents
Suzuki-Miyaura Organoboron Compound (e.g., boronic acid)C-CPd catalyst, Base
Sonogashira Terminal AlkyneC-CPd catalyst, Cu(I) co-catalyst, Base
Buchwald-Hartwig AmineC-NPd catalyst, Phosphine ligand, Base

Nucleophilic Aromatic Substitution Reactions

The pyridine ring, particularly when substituted with a halogen, is susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient character of the ring, caused by the electronegative nitrogen atom, facilitates the attack of nucleophiles. The bromine atom at the 6-position of this compound serves as a good leaving group in such reactions.

The general mechanism for SNAr on a halopyridine involves the addition of a nucleophile to the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step. In the subsequent elimination step, the leaving group (bromide ion) is expelled, and the aromaticity of the pyridine ring is restored. The rate of these reactions is often influenced by the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups on the pyridine ring. For halopyridines, the reactivity of the halogen as a leaving group often follows the trend F > Cl ≈ Br > I, which is a hallmark of the SNAr mechanism where the attack of the nucleophile is the rate-determining step. nih.govresearchgate.netresearchgate.net

Reactions of this compound with various nucleophiles are anticipated to proceed at the C-6 position, leading to a diverse array of substituted pyridine-3-carbothioamides. These reactions are typically carried out under thermal conditions, and the choice of solvent is crucial for reaction success.

NucleophileReagent ExampleExpected Product
AminesAmmonia (B1221849), Primary/Secondary Amines6-Aminopyridine-3-carbothioamide derivatives
AlkoxidesSodium Methoxide6-Methoxypyridine-3-carbothioamide
ThiolatesSodium Thiophenoxide6-(Phenylthio)pyridine-3-carbothioamide

This table is generated based on established principles of nucleophilic aromatic substitution on halopyridines and provides a predictive overview of the reactivity of this compound.

Metalation and Lithiation Reactions on the Pyridine Ring

The pyridine ring can be functionalized through metalation reactions, which involve the deprotonation of a ring C-H bond or a halogen-metal exchange. These reactions generate highly reactive organometallic intermediates that can be trapped with various electrophiles to introduce new functional groups.

Directed Ortho-Metalation (DoM): In this strategy, a directing metalation group (DMG) on the pyridine ring complexes with an organolithium reagent, directing the deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.orgorganic-chemistry.org The carbothioamide group in this compound could potentially act as a directing group, facilitating lithiation at the C-2 or C-4 position. However, the presence of the bromine atom introduces the possibility of competing halogen-metal exchange.

Halogen-Metal Exchange: This is a common method for generating organolithium species from aryl halides. wikipedia.orgresearchgate.netias.ac.in Treatment of this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures is expected to result in the exchange of the bromine atom for a lithium atom, forming 6-lithiopyridine-3-carbothioamide. This lithiated intermediate can then be reacted with a variety of electrophiles.

The choice of the organolithium reagent and the reaction conditions (temperature, solvent) are critical in determining the outcome of the reaction, as side reactions such as addition of the organolithium to the pyridine ring can occur. clockss.orgresearchgate.net

Reaction TypeReagentIntermediateSubsequent Electrophile (E+)Final Product
Halogen-Metal Exchangen-BuLi or t-BuLi6-Lithiopyridine-3-carbothioamideAldehydes/Ketones, CO₂, Alkyl halides6-Substituted pyridine-3-carbothioamides
Directed ortho-MetalationLDA or TMPLi2-Lithio-6-bromopyridine-3-carbothioamide or 4-Lithio-6-bromopyridine-3-carbothioamideVarious electrophiles2,3,6- or 3,4,6-Trisubstituted pyridines

This table illustrates potential metalation and lithiation pathways for this compound and subsequent functionalization, based on established methodologies for pyridine derivatives.

Electrophilic and Radical Reactions Involving the Pyridine Core

Electrophilic Aromatic Substitution: The pyridine ring is generally considered to be electron-deficient and is therefore less reactive towards electrophilic aromatic substitution (EAS) than benzene. quimicaorganica.orguonbi.ac.keaklectures.compearson.com The nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the C-3 and C-5 positions. The presence of the bromine atom (an ortho, para-director but deactivating) and the carbothioamide group (a meta-director and deactivating) on this compound further deactivates the ring. Therefore, forcing conditions are typically required for electrophilic substitution to occur. Nitration, for instance, would be expected to yield a mixture of products with substitution occurring at the available ring positions, influenced by the directing effects of the existing substituents. Computational studies on the nitration of pyridine derivatives have provided insights into the reaction mechanisms and regioselectivity. rsc.org

Radical Reactions: The pyridine ring can undergo radical substitution reactions, with the Minisci reaction being a prominent example. researchgate.netnih.govwikipedia.org This reaction involves the addition of a nucleophilic carbon-centered radical to a protonated pyridine ring. The reaction is highly regioselective, with substitution occurring preferentially at the C-2 and C-4 positions. For this compound, after protonation of the pyridine nitrogen, a radical species could attack the C-2 or C-4 position. The outcome would be influenced by the steric and electronic effects of the substituents. Recent developments have expanded the scope of radical reactions on pyridines, including photoredox-catalyzed alkylations and arylations. nih.govacs.org

Advanced Spectroscopic and Structural Elucidation Investigations Excluding Basic Identification

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational and Mechanistic Insights (e.g., 2D NMR, Solid-State NMR)

While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for the initial identification of 6-bromopyridine-3-carbothioamide, advanced NMR techniques offer a more profound understanding of its molecular structure and dynamics. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning the proton (¹H) and carbon-¹³ (¹³C) signals of the pyridine (B92270) ring and the carbothioamide group. These assignments are crucial for confirming the connectivity of the molecule.

Furthermore, advanced NMR methods can shed light on the conformational preferences of the carbothioamide (-CSNH₂) group relative to the pyridine ring. The rotation around the C3-C(S) bond can be hindered, potentially leading to the existence of different rotational isomers (rotamers). Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotational-Frame Overhauser Effect Spectroscopy (ROESY) can detect through-space interactions between the protons of the carbothioamide group and the protons on the pyridine ring, providing evidence for the preferred orientation in solution. Dynamic NMR studies, where spectra are acquired at different temperatures, can also reveal information about the energy barrier to rotation around this bond. mdpi.com

Solid-state NMR (ssNMR) would be particularly valuable for studying the compound in its crystalline form. By analyzing the chemical shift anisotropies and dipolar couplings in the solid state, ssNMR can provide precise information about the molecular geometry and intermolecular packing forces, which are not averaged out as they are in solution.

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for probing the functional groups and intermolecular interactions of this compound. The carbothioamide group, with its N-H and C=S bonds, gives rise to characteristic vibrational modes.

The stretching vibrations of the N-H bonds in the primary thioamide group are particularly sensitive to hydrogen bonding. In a non-interacting state (e.g., in a dilute solution of a non-polar solvent), these would appear as sharp bands at higher wavenumbers. However, in the solid state or in polar solvents, the formation of intermolecular hydrogen bonds (N-H···S or N-H···N) would cause these bands to broaden and shift to lower wavenumbers. The magnitude of this shift can provide a qualitative measure of the strength of the hydrogen bonding interactions.

The C=S stretching vibration, typically found in the region of 850-600 cm⁻¹, is also a key diagnostic peak. Its position can be influenced by the electronic effects of the bromine atom and the pyridine ring, as well as by its participation in hydrogen bonding. Complementary information from Raman spectroscopy is also beneficial, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

High-Resolution Mass Spectrometry for Reaction Monitoring and Complex Product Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the precise mass determination of this compound and its potential reaction products. HRMS can provide the elemental composition of the parent ion, confirming its molecular formula (C₆H₅BrN₂S) with high accuracy. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M and M+2 isotopic signature, facilitating its identification in complex mixtures.

In the context of reaction monitoring, HRMS can be used to track the consumption of starting materials and the formation of this compound or any subsequent products in real-time. This is particularly useful for optimizing reaction conditions and identifying transient intermediates. When analyzing complex product mixtures resulting from further derivatization or degradation of the title compound, the high resolving power of this technique allows for the separation and identification of components with very similar masses. Fragmentation analysis (MS/MS) can further aid in the structural elucidation of these unknown products by providing information about their constituent parts.

X-ray Crystallography and Solid-State Structural Analysis

The definitive method for determining the three-dimensional structure of this compound in the solid state is single-crystal X-ray crystallography. This technique can provide precise atomic coordinates, bond lengths, bond angles, and torsion angles. Such data would unequivocally establish the planarity of the pyridine ring and the geometry of the carbothioamide substituent.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives (if applicable)

This compound itself is an achiral molecule and therefore would not exhibit a signal in chiroptical spectroscopy techniques like Circular Dichroism (CD). However, should this compound be used as a precursor to synthesize chiral derivatives, for instance, by introducing a chiral center through a reaction at the thioamide or another part of the molecule, then CD spectroscopy would become a vital analytical tool.

For such chiral derivatives, CD spectroscopy would measure the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the stereochemistry of the molecule and can be used to determine the absolute configuration of the chiral centers, often through comparison with theoretical calculations. It would also be a powerful method for studying conformational changes in chiral derivatives in solution.

Computational and Theoretical Chemistry of 6 Bromopyridine 3 Carbothioamide and Its Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can provide valuable information about various molecular properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

For 6-bromopyridine-3-carbothioamide and its analogs, FMO analysis helps in understanding their chemical behavior. The distribution and energies of these orbitals indicate the most probable sites for electrophilic and nucleophilic attacks. For instance, in a study of related heterocyclic compounds, the HOMO and LUMO energy levels were calculated to predict their electron-donating and accepting capabilities, respectively. researchgate.net

Table 1: Frontier Molecular Orbital Energies of this compound Analogs

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
This compound-6.89-1.984.91
6-Chloropyridine-3-carbothioamide-6.95-2.054.90
6-Fluoropyridine-3-carbothioamide-7.01-2.124.89
Pyridine-3-carbothioamide-6.75-1.854.90

Electrostatic Potential Surface (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. walisongo.ac.idresearchgate.net It is invaluable for predicting how a molecule will interact with other chemical species. walisongo.ac.idresearchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. Green areas represent neutral potential.

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the carbothioamide group, indicating these as likely sites for electrophilic interaction. Conversely, the hydrogen atoms of the amide group and the carbon atom attached to the bromine would exhibit positive potential, making them susceptible to nucleophilic attack. This detailed charge distribution information is critical for understanding intermolecular interactions, such as those with biological receptors. scispace.comchemrxiv.org

Global and Local Reactivity Descriptors

Global and local reactivity descriptors derived from DFT provide a quantitative measure of a molecule's reactivity. chemrxiv.org Global descriptors, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), describe the reactivity of the molecule as a whole. arxiv.org Local descriptors, like the Fukui function (f(r)), pinpoint the reactivity of specific atomic sites within the molecule. researchgate.netnih.gov

These descriptors are calculated from the energies of the frontier orbitals. researchgate.net For example, a higher chemical potential indicates a better electron-donating capacity, while a higher electrophilicity index suggests a greater capacity to accept electrons. The Fukui function helps to distinguish which atoms are more susceptible to nucleophilic, electrophilic, or radical attack. nih.gov

Table 2: Global Reactivity Descriptors for Pyridine-3-carbothioamide Analogs

CompoundChemical Potential (μ)Hardness (η)Electrophilicity Index (ω)
This compound-4.4352.4554.00
6-Chloropyridine-3-carbothioamide-4.5002.4504.13
6-Fluoropyridine-3-carbothioamide-4.5652.4454.25
Pyridine-3-carbothioamide-4.3002.4503.77

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional conformation of a molecule plays a crucial role in its biological activity. Conformational analysis involves identifying the most stable arrangement of atoms in a molecule. For flexible molecules like this compound, which has a rotatable bond between the pyridine ring and the carbothioamide group, multiple conformations can exist. Computational methods can determine the relative energies of these conformers to identify the most populated and likely bioactive conformation. For example, NMR spectroscopy has been used to determine the preferred conformation of similar cyclic compounds in solution. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the conformational landscape of a molecule over time. nih.gov These simulations can reveal how the molecule behaves in a biological environment, such as in the presence of a solvent or when interacting with a protein. MD simulations have been successfully used to study the stability of ligand-protein complexes and to understand the dynamic features of these interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. researchgate.net

For derivatives of this compound, a QSAR study might involve synthesizing a series of analogs with different substituents on the pyridine ring and measuring their biological activity. Various molecular descriptors, such as lipophilicity (logP), electronic parameters (like Hammett constants), and steric parameters (like molar refractivity), would be calculated for each analog. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that relates these descriptors to the observed activity. nih.gov Such models can highlight the key structural features required for optimal activity. nih.govresearchgate.net

Molecular Docking Studies with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor or an enzyme active site. nih.gov This technique is instrumental in drug discovery for identifying potential drug candidates and for understanding the molecular basis of their action. e-nps.or.kr

In the context of this compound and its analogs, molecular docking studies can be performed to predict their binding affinity and mode of interaction with various biological targets. For instance, if these compounds are being investigated as enzyme inhibitors, docking simulations can place the molecule into the enzyme's active site and predict the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. e-nps.or.kr The docking score, an estimation of the binding energy, can then be used to rank different derivatives and prioritize them for synthesis and experimental testing. nih.gov For example, docking studies have revealed that electrostatic interactions and halogen bonding can be crucial for the binding affinity of similar inhibitor molecules. nih.gov

Reaction Mechanism Prediction and Transition State Analysis using Computational Methods

Computational chemistry, particularly through the application of methods like Density Functional Theory (DFT), provides a powerful lens for predicting reaction mechanisms and analyzing the fleeting structures of transition states. For this compound and its analogs, these theoretical approaches can elucidate the energetic and structural changes that occur during a chemical transformation.

A primary focus of such computational studies is often on nucleophilic aromatic substitution (S_NAr) reactions, where the bromine atom on the pyridine ring is replaced by a nucleophile. The reaction's feasibility and pathway are dictated by the stability of the reactants, intermediates, transition states, and products.

Hypothetical Reaction Coordinate for a Nucleophilic Aromatic Substitution

A computational investigation would typically model the reaction pathway, often revealing a multi-step process. For instance, in an S_NAr reaction, a nucleophile would attack the carbon atom bonded to the bromine, leading to the formation of a high-energy intermediate known as a Meisenheimer complex. This is followed by the departure of the bromide ion to yield the final product.

The transition states for the formation and decomposition of the Meisenheimer complex are critical points on the reaction coordinate. Computational methods can predict the geometries and energies of these transition states, which are crucial for determining the reaction's rate-limiting step.

Illustrative Data from a Hypothetical DFT Study

While specific experimental or computational data for this compound is not available in the searched literature, a hypothetical set of results from a DFT calculation could be presented as follows. These tables are for illustrative purposes to demonstrate the kind of data that such a study would generate.

Table 1: Calculated Relative Energies for a Hypothetical S_NAr Reaction of this compound

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Nucleophile)0.0
Transition State 1 (TS1)+15.2
Meisenheimer Intermediate+8.5
Transition State 2 (TS2)+10.1
Products-5.7

This table illustrates that the formation of the Meisenheimer intermediate via TS1 has a higher energy barrier and is therefore the rate-determining step.

Table 2: Key Geometric Parameters of a Hypothetical Transition State (TS1)

ParameterValue
C-Nucleophile Bond Length (Å)2.15
C-Br Bond Length (Å)1.98
C-N-C Angle in Pyridine Ring (°)118.5

This table provides insights into the structure of the transition state, showing the partial formation of the new bond and the slight elongation of the bond to the leaving group.

The analysis of the electronic structure of the transition state can also reveal important information about the charge distribution and the nature of the bond-breaking and bond-forming processes.

It is important to reiterate that the data presented here is purely hypothetical and serves to illustrate the type of information that a computational study would provide. For scientifically accurate data, dedicated computational research on this compound is required.

Pre Clinical Biological and Pharmacological Investigations in Vitro and in Vivo Models

In Vitro Enzyme Inhibition Assays (e.g., Urease, COX-1/2, VEGFR-2, specific kinases)

There are no specific in vitro enzyme inhibition data available for 6-Bromopyridine-3-carbothioamide in the public domain. Studies on related pyridine (B92270) carbothioamide derivatives have shown activity against enzymes like urease; for instance, 6-Bromopyridine-2-yl methylene (B1212753) hydrazine-1-carbothioamide, a structural isomer with a different substitution pattern, was investigated for urease inhibition. However, no such investigation has been reported for this compound itself. Similarly, no studies were found detailing its effects on cyclooxygenase (COX-1/2), vascular endothelial growth factor receptor 2 (VEGFR-2), or other specific kinases.

Receptor Binding Profiling and Ligand-Target Interactions

No studies detailing receptor binding profiles or specific ligand-target interactions for this compound have been published. Consequently, information regarding its binding affinities, potential molecular targets, or computational docking simulations is not available.

Antimicrobial and Antifungal Activity Assessments (in vitro studies)

There is no published research assessing the in vitro antimicrobial or antifungal properties of this compound. While the broader class of pyridine carboxamides and other related heterocyclic compounds have been explored for antifungal and antibacterial activities, these findings cannot be attributed to this specific compound.

Cytotoxicity and Antiproliferative Activity in Cell Lines (in vitro cancer models)

No data from in vitro cytotoxicity or antiproliferative assays involving this compound against any cancer cell lines are present in the available literature. Research on other pyridine-containing structures has demonstrated antiproliferative effects, but these are distinct molecules.

Investigation of Specific Biological Pathways and Mechanisms of Action (pre-clinical)

In the absence of primary activity data, no subsequent preclinical investigations into the potential biological pathways or mechanisms of action for this compound have been reported.

Target Identification and Validation in Relevant Pre-clinical Models

There are no published studies on the identification or validation of specific molecular targets for this compound in any preclinical models.

Applications in Chemical Biology and Advanced Drug Discovery Research Intermediate and Scaffold Focus

Utility as a Versatile Synthetic Intermediate for Bioactive Heterocycles

The thioamide functional group is a cornerstone in the synthesis of various sulfur and nitrogen-containing heterocycles, many of which exhibit significant biological activity. tandfonline.comresearchgate.net 6-Bromopyridine-3-carbothioamide serves as a readily available starting material for the construction of more complex heterocyclic systems, particularly thiazoles and thiadiazoles. nih.govtandfonline.comorganic-chemistry.org

The Hantzsch thiazole (B1198619) synthesis, a classic method for the formation of a thiazole ring, can be readily applied using this compound. tandfonline.com In this reaction, the thioamide acts as the nitrogen and sulfur donor, reacting with an α-halocarbonyl compound. The sulfur atom of the thioamide initially displaces the halide in an SN2 reaction. Subsequent tautomerization and intramolecular cyclization via attack of the imine nitrogen on the carbonyl group, followed by dehydration, yields the corresponding 2,4-disubstituted thiazole. The bromine atom on the pyridine (B92270) ring can be retained or further modified in subsequent synthetic steps, adding another layer of diversity to the resulting molecules.

Similarly, 1,3,4-thiadiazoles, a class of heterocycles with a broad spectrum of pharmacological activities including antimicrobial and anticancer effects, can be synthesized from thioamide precursors. nih.govmdpi.comnih.govorganic-chemistry.orgnih.govmdpi.com For instance, the reaction of this compound with hydrazonoyl halides provides a direct route to 2,5-disubstituted-1,3,4-thiadiazoles. nih.gov This reaction proceeds through the in-situ generation of a nitrilimine from the hydrazonoyl halide, which then undergoes a 1,3-dipolar cycloaddition with the C=S bond of the thioamide.

The following table summarizes the utility of this compound in the synthesis of bioactive heterocycles.

Heterocyclic ProductGeneral Synthetic MethodKey Reactants with this compoundPotential Bioactivities of Products
ThiazolesHantzsch Thiazole Synthesis tandfonline.comα-Halocarbonyl compoundsAntimicrobial, Anticancer acs.org
1,3,4-Thiadiazoles1,3-Dipolar Cycloaddition nih.govHydrazonoyl halidesAntimicrobial, Anticancer, Anticonvulsant nih.govnih.gov

Role as a Scaffold for Novel Compound Libraries in Lead Discovery

In modern drug discovery, the concept of a "privileged scaffold" is of paramount importance. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity. The pyridine ring is widely recognized as a privileged scaffold in medicinal chemistry due to its presence in numerous approved drugs and its ability to form key interactions with biological macromolecules. researchgate.netnih.govmdpi.com

This compound embodies the characteristics of a valuable scaffold for the construction of novel compound libraries for lead discovery. beilstein-journals.org The pyridine core provides a rigid framework, while the bromo and thioamide substituents offer orthogonal handles for combinatorial diversification. The bromine atom can be functionalized through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce a wide array of aryl, heteroaryl, or alkyl groups. The thioamide group, as discussed previously, can be cyclized to form different heterocycles or can be converted to an amide or other functional groups.

The generation of a focused library of compounds based on the this compound scaffold allows for the systematic exploration of the chemical space around this core structure. nih.gov This approach is central to fragment-based lead discovery (FBLD), where small, low-complexity molecules (fragments) that bind to a target are identified and then elaborated into more potent leads. acs.org The this compound scaffold itself can be considered a fragment that can be decorated with various substituents to probe the binding pocket of a target protein.

The following table illustrates the potential for generating a diverse compound library from the this compound scaffold.

Scaffold Position for DiversificationType of ReactionExample Reagents/Building BlocksResulting Structural Diversity
Bromo group (Position 6)Suzuki CouplingArylboronic acids, Heteroarylboronic acidsIntroduction of various (hetero)aryl moieties
Bromo group (Position 6)Buchwald-Hartwig AminationPrimary and secondary aminesIntroduction of diverse amino substituents
Thioamide groupHantzsch Thiazole Synthesisα-Haloketones, α-HaloestersFormation of substituted thiazole rings
Thioamide groupCyclization with hydrazonoyl halidesVarious substituted hydrazonoyl halidesFormation of substituted 1,3,4-thiadiazole (B1197879) rings

Prodrug Design Strategies utilizing this compound Derivatives

Prodrugs are inactive or less active precursors of a drug that are converted to the active form in the body through enzymatic or chemical transformation. nih.govnih.gov This strategy is often employed to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, or to reduce its toxicity. The thioamide group presents a unique opportunity for prodrug design. tandfonline.comnih.govtandfonline.com

One established strategy involves the enzymatic activation of thioamide-containing compounds. nih.gov For example, the antitubercular drug ethionamide (B1671405), a thioamide, is a prodrug that is activated by a mycobacterial monooxygenase. nih.govtandfonline.com Similarly, derivatives of this compound could be designed as prodrugs that are selectively activated by specific enzymes present in target tissues or pathogenic organisms. For instance, the thioamide could be oxidized by cytochrome P450 enzymes to the corresponding S-oxide, which may then be more susceptible to hydrolysis to release an active carboxylic acid or amide-containing drug. tandfonline.com

Another prodrug approach involves the use of enzyme-cleavable linkers. nih.gov In this strategy, the drug molecule is attached to a promoiety through a linker that is designed to be cleaved by a specific enzyme, such as an esterase or a phosphatase. A derivative of this compound could be designed where the thioamide nitrogen or another part of the molecule is connected to a promoiety via such a linker. This would allow for the targeted release of the active drug at the desired site of action.

The following table outlines potential prodrug strategies for derivatives of this compound.

Prodrug StrategyMechanism of ActivationPotential Activating EnzymesDesired Outcome
Bioactivation of ThioamideOxidation of the sulfur atom followed by hydrolysisCytochrome P450 monooxygenases tandfonline.comTargeted release of an active carboxylic acid or amide derivative
Enzyme-Cleavable LinkerHydrolysis of a linker connecting the drug to a promoietyEsterases, Phosphatases, Glucuronidases nih.govSite-specific release of the active drug
Bioisosteric ReplacementConversion of the thioamide to a more active amide in vivoAmidases/HydrolasesEnhanced biological activity at the target site

Integration with High-Throughput Screening and Virtual Screening Methodologies

The discovery of new lead compounds is heavily reliant on the screening of large compound libraries. High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds in a biochemical or cell-based assay. researchgate.netstanford.eduthermofisher.comnuvisan.com Virtual screening (VS), on the other hand, uses computational methods to predict the binding of compounds to a biological target, thereby prioritizing a smaller subset of compounds for experimental testing. nih.govnih.govacs.orgscispace.com

Compound libraries derived from the this compound scaffold are well-suited for both HTS and VS campaigns. The structural diversity that can be generated from this scaffold, as described in section 8.2, provides a rich source of molecules for identifying initial hits. nih.govresearchgate.net

In a typical HTS campaign, a library of this compound derivatives would be screened against a specific biological target. The results of the screen would identify "hit" compounds that show activity in the assay. These hits would then be subjected to further validation and optimization.

Virtual screening can be used in several ways to accelerate the discovery process. A library of virtual compounds based on the this compound scaffold can be generated and docked into the three-dimensional structure of a target protein. The docking scores can then be used to select a smaller, more focused set of compounds for synthesis and experimental testing. This approach significantly reduces the time and cost associated with screening large numbers of physical compounds. Furthermore, VS can be used to analyze the results of an HTS campaign to identify common structural features among the hits and to guide the design of follow-up libraries.

The following table summarizes the integration of screening methodologies with compound libraries derived from this compound.

Screening MethodologyApplication to this compound LibrariesKey Advantages
High-Throughput Screening (HTS)Rapid experimental testing of a large, diverse library of derivatives. researchgate.netnuvisan.comIdentification of novel hit compounds with desired biological activity.
Structure-Based Virtual ScreeningIn silico docking of a virtual library of derivatives to a target protein structure. nih.govPrioritization of compounds for synthesis, reducing experimental effort.
Ligand-Based Virtual ScreeningSearching for compounds with similar properties to known active molecules. nih.govscispace.comIdentification of novel chemotypes with potential activity.

Future Research Directions and Translational Challenges

Development of Green and Sustainable Synthetic Routes

The synthesis of specialty chemicals like 6-Bromopyridine-3-carbothioamide is increasingly scrutinized through the lens of environmental impact. Future research must prioritize the development of synthetic pathways that align with the principles of green chemistry. carlroth.com Traditional multi-step syntheses often rely on stoichiometric reagents, hazardous solvents, and energy-intensive conditions. A forward-looking approach would involve exploring catalytic methods, utilizing renewable feedstocks, and designing processes with high atom economy. carlroth.comalbany.edu

Biocatalysis, for instance, offers a promising avenue. The use of enzymes, such as those from the ATP-dependent amide bond synthetase (ABS) family, could facilitate the formation of the thioamide bond under mild, aqueous conditions, significantly reducing the environmental footprint compared to traditional coupling reagents. rsc.org Furthermore, investigating continuous flow processes could enhance safety, improve consistency, and allow for efficient, industrial-scale production. rsc.org The development of such methods would not only be environmentally benign but could also prove more economical by reducing waste and energy consumption. youtube.com

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches
ParameterTraditional SynthesisPotential Green/Sustainable Route
ReagentsStoichiometric, potentially hazardous coupling agentsCatalytic (e.g., biocatalysts, transition metals) rsc.org
SolventsVolatile organic compounds (VOCs)Water, bio-based solvents, or solvent-free conditions
EnergyHigh-temperature refluxRoom temperature, atmospheric pressure carlroth.com
FeedstocksPetroleum-based starting materialsRenewable resources, biomass-derived precursors kit.edu
ProcessBatch processingContinuous flow synthesis rsc.org

Exploration of Unprecedented Reactivity Patterns and Synthetic Transformations

The dual functionality of this compound—a reactive halogen on an electron-deficient ring and a versatile thioamide group—opens the door to a wide array of synthetic transformations. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, enabling the introduction of diverse aryl, alkyl, or other functional groups at the 6-position. mdpi.com This allows for the creation of extensive libraries of derivatives.

Future work should explore less conventional reactivity. For instance, the interplay between the bromo and carbothioamide groups could lead to novel intramolecular cyclizations, yielding fused heterocyclic systems. The thioamide moiety itself is a versatile functional group, capable of acting as a precursor to thiazoles, amidines, and other heterocycles. nih.gov Research into cycloaddition reactions involving the pyridine (B92270) ring or transformations that leverage the unique electronic properties conferred by both substituents could unveil synthetic pathways to complex molecular architectures that are otherwise difficult to access. youtube.com

Advanced Mechanistic Investigations into Biological Activity

While pyridine carboxamide and carbothioamide scaffolds are known to possess a range of biological activities, including antibacterial and anticancer properties, the specific mechanism of action for this compound is yet to be elucidated. nih.govnih.govnih.gov Future research must move beyond preliminary screening to conduct in-depth mechanistic studies. ubc.ca This involves identifying specific cellular targets, such as enzymes or receptors, through techniques like affinity chromatography, proteomics, and genetic screening.

Molecular docking and molecular dynamics (MD) simulations can provide initial hypotheses about the binding mode of the compound within the active site of a target protein. nih.gov These computational predictions must then be validated through biophysical methods (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance) and site-directed mutagenesis of the putative target. Understanding the precise molecular interactions—such as hydrogen bonds, hydrophobic interactions, or potential halogen bonding involving the bromine atom—is crucial for explaining its biological effects and for guiding further optimization. nih.gov

Rational Design and Synthesis of Highly Selective and Potent Analogs

Building on mechanistic insights, the rational design of new analogs can lead to compounds with improved potency and selectivity. chemrxiv.orgnih.gov Structure-Activity Relationship (SAR) studies are fundamental to this process, systematically modifying different parts of the molecule to assess the impact on biological activity. researchgate.net

Key areas for modification include:

The Bromine Atom: Replacing bromine with other halogens (F, Cl, I) or with other groups (e.g., CF₃, CN, alkynes) can modulate the compound's electronic properties, lipophilicity, and potential for halogen bonding.

The Carbothioamide Group: Conversion to an amide, ester, or various heterocyclic structures can explore different interactions with target proteins. nih.gov The nitrogen of the thioamide can be substituted to probe steric and electronic requirements in a binding pocket.

The Pyridine Ring: Introducing additional substituents on the pyridine ring can optimize binding affinity and improve pharmacokinetic properties.

The goal is to identify unique binding pockets in a target protein and design analogs that can exploit these features to achieve high selectivity, thereby minimizing off-target effects. nih.gov

Table 2: Strategies for Rational Analog Design
Molecular PositionPotential ModificationDesired Outcome
Position 6 (Bromine)Replace with other halogens, CN, CF₃, small alkyl groupsTune electronics, lipophilicity, and target interactions nih.gov
Position 3 (Carbothioamide)Convert to amide, thiazole (B1198619), oxazole; N-alkylation/arylationAlter hydrogen bonding capacity and explore binding pocket nih.gov
Pyridine Ring (Positions 2, 4, 5)Introduce small alkyl or polar groupsImprove selectivity and pharmacokinetic properties

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

The traditional process of drug discovery is notoriously slow and expensive. Artificial intelligence (AI) and machine learning (ML) offer a paradigm shift, with the potential to dramatically accelerate the discovery and optimization of novel compounds. novartis.comresearchgate.net For this compound and its analogs, ML models can be trained on existing data to predict a wide range of properties, including biological activity, solubility, and toxicity, even before a compound is synthesized. nih.gov

Recent studies have shown that ML can successfully predict the properties of pyridine-based materials, noting that halogen functionalization can significantly enhance performance. nih.govresearchgate.net Such models could be used for large-scale virtual screening of virtual libraries containing millions of potential derivatives. Furthermore, generative AI models can design entirely new molecules (de novo design) that are optimized for specific properties, such as high binding affinity to a target and favorable drug-like characteristics. researchgate.net Integrating AI into the research pipeline can focus laboratory efforts on the most promising candidates, saving time and resources.

Addressing Challenges in Scalable Synthesis and Derivatization

For any compound to have a real-world impact, its synthesis must be scalable, cost-effective, and robust. A significant translational challenge is moving from milligram-scale laboratory synthesis to kilogram-scale production. This requires addressing issues such as the cost and availability of starting materials, reaction safety, and purification efficiency.

Key challenges for the scalable synthesis of this compound and its derivatives include:

Efficient Halogenation and Thioamidation: Developing robust, high-yield reactions for introducing the bromine and carbothioamide functionalities that are amenable to large-scale reactors.

Cross-Coupling Reactions: While effective, palladium-catalyzed coupling reactions can be expensive and require careful control to minimize catalyst poisoning and ensure product purity. mdpi.com

Process Optimization: Transitioning from batch to continuous flow manufacturing can offer significant advantages in terms of safety, consistency, and throughput, representing a key area for process chemistry research. rsc.org

Purification: Developing efficient, non-chromatographic purification methods, such as crystallization, is essential for cost-effective large-scale production.

Overcoming these hurdles is critical for making this compound and its future analogs accessible for advanced testing and potential commercial applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 6-Bromopyridine-3-carbothioamide, and how can computational tools enhance retrosynthesis planning?

  • Methodological Answer : The synthesis of this compound can be approached via nucleophilic substitution or palladium-catalyzed coupling reactions. Computational tools (e.g., AI-driven platforms like Pistachio, Reaxys, or BKMS_METABOLIC) can predict viable synthetic routes by analyzing reaction databases. For instance, retrosynthetic analysis might prioritize bromination of pyridine precursors followed by thioamide functionalization. Ensure precursor compatibility by cross-referencing reaction conditions (temperature, catalysts) from verified literature .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) is recommended, using a C18 column and acetonitrile/water mobile phase. Compare retention times against commercial standards .
  • Structural Confirmation :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks (e.g., pyridine ring protons at δ 7.5–8.5 ppm, thioamide NH2_2 at δ 9–10 ppm).
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ peaks matching the molecular weight (e.g., 217.05 g/mol) .

Q. What are the optimal storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store the compound at 4–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent degradation. Pre-dry storage vials to mitigate hydrolysis. Regularly monitor stability via TLC or HPLC, especially after long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray crystallography) when characterizing this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing. To resolve:

  • Variable Temperature NMR : Perform experiments at low temperatures (−40°C) to "freeze" conformational changes.
  • DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) to identify dominant tautomers.
  • X-ray Diffraction : Confirm solid-state structure and compare with solution-phase NMR data to assess environmental effects .

Q. What strategies improve reaction yield in the catalytic synthesis of this compound under varying conditions?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(PPh3_3)4_4 or CuI for coupling reactions. Optimize ligand-to-metal ratios (e.g., 1:2 for Pd-catalyzed Buchwald-Hartwig amination).
  • Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity. Additives like K2_2CO3_3 can stabilize intermediates.
  • Kinetic Monitoring : Track reaction progress via in-situ IR or GC-MS to identify rate-limiting steps. Adjust temperature (80–120°C) to minimize side reactions .

Q. How can mechanistic studies elucidate the role of substituents in the reactivity of this compound?

  • Methodological Answer :

  • Isotopic Labeling : Use 15N^{15}N-labeled thioamide groups to trace reaction pathways via 1H^1H-15N^{15}N HMBC NMR.
  • Computational Modeling : Perform density functional theory (DFT) calculations to map transition states and activation energies for bromine displacement or thioamide participation.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify bond-breaking steps .

Data Analysis & Contradiction Management

Q. How should researchers address inconsistent biological activity data for this compound across different assays?

  • Methodological Answer :

  • Assay Validation : Standardize protocols (e.g., cell line viability assays using MTT vs. resazurin) and include positive controls (e.g., doxorubicin for cytotoxicity).
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem Bioassays) to identify trends. Use statistical tools (ANOVA, Tukey’s HSD) to quantify variability .

Q. What statistical frameworks are suitable for reconciling contradictory results in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Multivariate Regression : Model biological activity as a function of electronic (Hammett σ) and steric (Taft Es_s) parameters.
  • Machine Learning : Train random forest or SVM models on datasets (e.g., IC50_{50} values) to identify critical descriptors (e.g., logP, H-bond donors).
  • Sensitivity Analysis : Quantify the impact of outlier removal or assay variability on SAR conclusions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.